molecular formula C10H7BrN2O B1332523 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 350997-68-1

3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde

Katalognummer: B1332523
CAS-Nummer: 350997-68-1
Molekulargewicht: 251.08 g/mol
InChI-Schlüssel: TZBVFXKYORIJSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of 4-bromobenzaldehyde with hydrazine derivatives. One common method includes the reaction of 4-bromobenzaldehyde with hydrazine hydrate in the presence of a base, followed by cyclization to form the pyrazole ring . The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition, forming derivatives critical for pharmaceutical intermediates:

Key Reactions:

Reaction TypeReagents/ConditionsProduct FormedReference
Schiff Base FormationPrimary amines (e.g., aniline)Imine derivatives
Hemiacetal FormationAlcohols (e.g., methanol)Hemiacetals
Hydrazone FormationHydrazinesHydrazones for further cyclization

Example :
Condensation with 4-chlorophenylhydrazine yields hydrazone derivatives, which exhibit antitumor activity in vitro .

Oxidation and Reduction Reactions

The aldehyde group is redox-active, enabling controlled functionalization:

Oxidation:

  • Reagents : KMnO₄ (acidic), CrO₃

  • Product : 3-(4-Bromophenyl)-1H-pyrazole-4-carboxylic acid .

Reduction:

  • Reagents : NaBH₄, LiAlH₄

  • Product : 4-Hydroxymethylpyrazole derivatives .

Mechanistic Insight :
Reduction with NaBH₄ proceeds via nucleophilic attack on the carbonyl carbon, while oxidation with KMnO₄ involves cleavage of the aldehyde to a carboxylic acid .

Condensation Reactions

The aldehyde participates in Knoevenagel and Claisen-Schmidt condensations:

Condensation with Active Methylene Compounds:

SubstrateProductApplicationReference
Malononitrileα,β-Unsaturated nitrilesAnticancer agent precursors
AcetophenoneChalcone analogsAntimicrobial scaffolds

Example :
Reaction with malononitrile under basic conditions yields cyano-substituted alkenes, which are intermediates for pyridazine synthesis .

Electrophilic Aromatic Substitution

The bromophenyl ring directs electrophiles to specific positions:

Halogenation:

  • Reagents : Br₂ (FeBr₃ catalyst)

  • Product : Polybrominated derivatives at the meta position.

Nitration:

  • Reagents : HNO₃/H₂SO₄

  • Product : Nitro-substituted pyrazoles .

Regioselectivity : Bromine’s electron-withdrawing effect deactivates the ring, favoring meta-substitution.

Cross-Coupling Reactions

The bromine atom enables Pd-catalyzed couplings for C–C bond formation:

Reaction TypeReagents/ConditionsProductReference
Suzuki CouplingArylboronic acids, Pd(PPh₃)₄Biarylpyrazole derivatives
Heck ReactionAlkenes, Pd(OAc)₂Alkenylated pyrazoles

Example :
Suzuki coupling with phenylboronic acid generates 3,4-diarylpyrazoles, which are potent kinase inhibitors .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Formation of Oxadiazoles:

  • Reagents : NH₂NH₂, CS₂/KOH

  • Product : 1,3,4-Oxadiazole derivatives with antitumor activity .

Structural and Mechanistic Insights

  • Crystal Studies : X-ray diffraction confirms planar pyrazole rings with dihedral angles of 3.29°–74.91° between aromatic systems .

  • Hydrogen Bonding : Intermolecular O–H···O and N–H···O interactions stabilize supramolecular assemblies .

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The molecular formula of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde is C10H8BrN2OC_{10}H_8BrN_2O. The compound is synthesized through several methods, including the Vilsmeier-Haack reaction, which introduces the aldehyde functionality at the 4-position of the pyrazole ring. This synthetic approach allows for the modification of the pyrazole structure to enhance its biological activity and chemical reactivity.

Biological Activities

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit a range of biological activities:

  • Antitumor Activity : Pyrazole derivatives have been studied for their potential antitumor effects. A study demonstrated that certain substituted pyrazoles showed significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar properties .
  • Anti-inflammatory Properties : The compound has also been investigated for its anti-inflammatory effects. In a series of experiments, it was shown to inhibit inflammatory responses comparable to standard anti-inflammatory drugs like diclofenac sodium .
  • Antimicrobial Activity : Several studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains .

Applications in Material Science

The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to act as an intermediate in polymer synthesis opens avenues for developing new materials with tailored properties .

Case Study 1: Antitumor Activity

In a study published by Amer et al., a series of pyrazole derivatives were synthesized and evaluated for their antitumor activity. The results indicated that specific modifications to the pyrazole structure significantly enhanced cytotoxicity against human cancer cell lines . The study concluded that this compound could serve as a lead compound for further development.

Case Study 2: Anti-inflammatory Effects

Research conducted by Nagarapu et al. investigated the anti-inflammatory potential of various pyrazole derivatives using carrageenan-induced rat paw edema models. The findings revealed that compounds similar to this compound exhibited potent anti-inflammatory activity, suggesting its potential as a therapeutic agent .

Wirkmechanismus

The mechanism of action of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is unique due to its combination of a bromophenyl group and an aldehyde functional group on the pyrazole ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

The molecular formula of this compound is C10H8BrN2O. It features a pyrazole ring substituted with a bromophenyl group and an aldehyde functional group that contributes to its reactivity and biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines, particularly in breast cancer.

  • Cell Lines Tested :
    • MDA-MB-231 (triple-negative breast cancer)
    • MCF-7 (hormone receptor-positive breast cancer)

Case Study : A study evaluated the cytotoxic effects of several pyrazole derivatives, including compounds with bromine substituents. The results indicated that the presence of bromine significantly enhanced the cytotoxicity against MDA-MB-231 cells, suggesting a synergistic effect when combined with doxorubicin, a common chemotherapeutic agent .

CompoundIC50 (µM) in MDA-MB-231Synergistic Effect with Doxorubicin
This compound15.2Yes
Doxorubicin12.5N/A

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazoles are well-documented. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and enzymes.

Mechanism of Action : Pyrazoles can inhibit cyclooxygenase (COX) enzymes, leading to decreased production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties against various pathogens. The compound has been tested against both bacterial and fungal strains.

Case Study : A recent study demonstrated that certain pyrazole derivatives exhibited significant antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus. The structure-activity relationship (SAR) analysis suggested that the bromine substituent plays a crucial role in enhancing antimicrobial efficacy .

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Candida albicans16

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies reveal that the compound forms stable interactions with proteins involved in cancer progression and inflammation.

Key Findings :

  • The compound showed strong binding affinity for BRAF(V600E), a common mutation in melanoma.
  • Docking simulations indicated favorable interactions with active sites of COX enzymes, supporting its anti-inflammatory potential .

Eigenschaften

IUPAC Name

5-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)10-8(6-14)5-12-13-10/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBVFXKYORIJSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20354577
Record name 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-68-1
Record name 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20354577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-68-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 6
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde
Customer
Q & A

Q1: What can you tell us about the structure of 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde and how it relates to its potential anticancer activity?

A1: While specific spectroscopic data for this compound isn't provided in the abstracts, we can infer some structural information. The compound is a trisubstituted pyrazole, meaning it has three substituents attached to the core pyrazole ring. These are:

  • The position of these groups: The specific arrangement of the substituents around the pyrazole ring (1,3,4-trisubstituted) is likely crucial for its observed biological activity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.